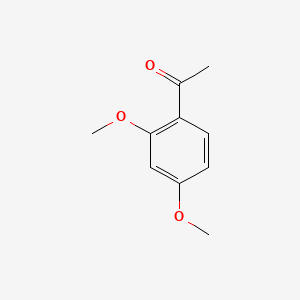

2',4'-Dimethoxyacetophenone

Beschreibung

2',4'-Dimethoxyacetophenone (CAS: 829-20-9) is an aromatic ketone with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is characterized by two methoxy groups at the 2' and 4' positions of the acetophenone backbone. This compound is widely used in organic synthesis, particularly in halogenation reactions and as a precursor for bioactive chalcone derivatives . Its physical properties include a melting point of 37–40°C and a boiling point of 288°C .

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTDPCRSXHFMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232073 | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-20-9 | |

| Record name | 2′,4′-Dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-DIMETHOXYPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASM4Y5MBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of 2’,4’-Dimethoxyacetophenone can be achieved through various methods. One common synthetic route involves the use of 1,3-dimethoxybenzene as a starting material. The process includes the addition of a solvent and a Lewis acid, followed by the dropwise addition of acetonitrile. Dry hydrogen chloride gas is then introduced, and the resulting solid material is filtered and hydrolyzed to obtain the target product . This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for industrial production.

Analyse Chemischer Reaktionen

2’,4’-Dimethoxyacetophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2',4'-Dimethoxyacetophenone serves as an important synthetic intermediate in the development of pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in cancer treatment and as antibacterial agents.

Synthesis of Chalcones

One of the primary applications of this compound is in the synthesis of chalcones, which are compounds known for their biological activities, including anticancer and anti-inflammatory properties. The condensation reaction between this compound and various aldehydes leads to the formation of chalcone derivatives. For example, a study reported that the compound can be reacted with phenyl aldehyde to produce an androgen receptor translocation inhibitor, showcasing its potential in treating hormone-related cancers .

Antileukemic Activity

Recent research has demonstrated that this compound exhibits significant antileukemic properties. A study highlighted its effectiveness against several human acute leukemia cell lines, showing potent inhibition of key enzymes such as aldose reductase and collagenase. The compound's ability to induce apoptosis in leukemic cells suggests its potential as a therapeutic agent in leukemia treatment .

Organic Synthesis

In addition to its medicinal applications, this compound is utilized as a building block in organic synthesis.

Preparation Methods

The synthesis of this compound can be achieved through several methods, including the use of Lewis acids and acetonitrile as solvents. A notable preparation method involves reacting 1,3-dimethoxybenzene with acetonitrile under specific conditions to yield high purity .

Industrial Applications

The compound also finds applications in the industrial sector, particularly in the production of dyes and fragrances.

Dyes and Pigments

Due to its chemical structure, this compound can be used to create various dyes and pigments that are essential in textile and cosmetic industries. Its derivatives often exhibit vibrant colors and stability under light exposure, making them suitable for commercial applications .

Data Table: Summary of Applications

Case Study 1: Antileukemic Properties

A detailed study assessed the inhibitory effects of this compound on various leukemic cell lines using MTT assays. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an anticancer agent .

Case Study 2: Synthesis of Chalcones

Another research project focused on synthesizing chalcone derivatives from this compound through condensation reactions with different aldehydes. The synthesized compounds were evaluated for their biological activities, revealing promising results against cancer cell lines .

Wirkmechanismus

The mechanism of action of 2’,4’-Dimethoxyacetophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the acetyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

3',4'-Dimethoxyacetophenone

- Structure : Methoxy groups at positions 3' and 4'.

- Reactivity: Exhibits distinct regioselectivity in halogenation. For example, with 1.1 equivalents of NBS, it forms α-bromoketone and α,α-dibromo derivatives, whereas 2',4'-dimethoxyacetophenone under similar conditions produces iodinated products (e.g., α-iodoketone 15) and halogenated aromatic derivatives .

- Applications : Used in enzymatic studies, such as asymmetric hydrogen transfer bioreductions .

3',5'-Dimethoxyacetophenone

2',6'-Dimethoxyacetophenone

- Structure : Methoxy groups at positions 2' and 6'.

- Reactivity: Similar to this compound in halogenation but forms dichlorinated derivatives (e.g., 21) with NCS .

- Synthetic Utility: Used in methylation reactions to produce intermediates like 2'-hydroxy-4',6'-dimethoxyacetophenone .

4'-Methoxyacetophenone

- Structure : Single methoxy group at position 4'.

- Reactivity: Undergoes chlorination with NCS to form monochloro derivatives, contrasting with the dihalogenation observed in dimethoxy analogues .

- Thermochemical Data : Well-characterized reaction thermochemistry, aiding in industrial process optimization .

2'-Hydroxy-4',6'-Dimethoxyacetophenone (Xanthoxylin)

- Structure : Hydroxy group at position 2' and methoxy groups at 4' and 6'.

- Physical Properties: Higher melting point (75–77°C) compared to this compound due to hydrogen bonding from the hydroxyl group .

- Applications : Used in nectar studies and as a reference compound in analytical chemistry .

Comparative Data Table

Key Research Findings

- Reactivity Differences: The position of methoxy groups significantly impacts halogenation pathways. For instance, this compound forms iodinated aromatic products, while 3',4'-dimethoxyacetophenone favors α-halogenation .

- Contradictions in Literature: 3',5'-Dimethoxyacetophenone is reported in bioactive extracts but lacks explicit pharmacological data in some databases .

Biologische Aktivität

2',4'-Dimethoxyacetophenone (DMAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

- Chemical Formula : CHO

- Molecular Weight : 180.20 g/mol

- CAS Number : 829-20-9

Anticancer Properties

Recent studies have demonstrated the potential of DMAP and its derivatives as anticancer agents. A notable study investigated the effects of 2'-Hydroxy-4',5'-dimethoxyacetophenone , a derivative of DMAP, on various leukemic cell lines. The results indicated that this compound exhibited significant inhibitory effects on aldose reductase and collagenase enzymes, which are implicated in cancer progression. The MTT assay revealed strong anti-leukemic activity against human acute leukemia cells (e.g., HL-60, MOLT-3), while showing low toxicity to normal human endothelial cells (HUVEC) at tested concentrations .

Antioxidant Activity

The DPPH free radical scavenging assay highlighted the antioxidant properties of DMAP derivatives. The IC value for 2'-Hydroxy-4',5'-dimethoxyacetophenone was found to be 157 µg/mL, comparable to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that DMAP can mitigate oxidative stress, which is a contributing factor in various diseases including cancer and diabetes .

Anti-inflammatory Effects

DMAP has also been evaluated for its anti-inflammatory properties. Research involving the synthesis of chalcone derivatives from DMAP showed promising results in inhibiting lipoxygenase (LOX), an enzyme involved in inflammatory processes. These derivatives were tested against both Gram-positive and Gram-negative bacteria, indicating potential antibacterial activities as well .

The biological activities of DMAP can be attributed to several mechanisms:

- Enzyme Inhibition : DMAP acts as an inhibitor for enzymes such as aldose reductase and collagenase, which play roles in cancer metastasis and diabetic complications.

- Radical Scavenging : The ability to scavenge free radicals contributes to its antioxidant capacity, reducing cellular damage.

- Cell Cycle Arrest : Some studies suggest that DMAP may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Compound | Assay Type | Result |

|---|---|---|---|

| Anticancer | 2'-Hydroxy-4',5'-dimethoxyacetophenone | MTT Assay | Strong anti-leukemic activity against HL-60 and MOLT-3 |

| Antioxidant | 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Scavenging | IC = 157 µg/mL |

| Anti-inflammatory | Chalcone derivatives from DMAP | LOX Inhibition | Significant inhibition |

| Antibacterial | Chalcone derivatives from DMAP | MIC Assay | Effective against Gram-positive/negative bacteria |

Case Studies

- Study on Leukemia : A comprehensive study evaluated the anti-leukemic effects of DMAP derivatives using various human leukemia cell lines. The findings indicated that these compounds effectively inhibited cell growth while sparing normal cells, highlighting their therapeutic potential in oncology .

- Antioxidant Efficacy : Another research effort focused on the antioxidant properties of DMAP derivatives through DPPH assays, demonstrating their capacity to neutralize free radicals effectively .

- Chalcone Synthesis and Evaluation : The synthesis of chalcone derivatives from DMAP was explored for their biological activities, revealing promising anti-inflammatory and antibacterial effects through various assays .

Q & A

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (experimental: 1.066), blood-brain barrier permeability, and CYP450 interactions .

- Molecular Dynamics Simulations : Simulate binding to antioxidant enzymes (e.g., SOD) to identify key interactions for mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.